(11E,13E,15Z)-octadeca-11,13,15-trienoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-TRANS-13-TRANS-15-CIS-OCTADECATRIENOIC ACID typically involves the isomerization of linoleic acid or other related fatty acids. The process can be catalyzed by various chemical reagents or enzymes that facilitate the rearrangement of double bonds to achieve the desired trans, trans, and cis configurations .
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological methods, including microbial fermentation and enzymatic catalysis. These methods are preferred due to their efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 11-TRANS-13-TRANS-15-CIS-OCTADECATRIENOIC ACID undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and peroxides.
Substitution: Reagents like halogens, acids, and bases are used under various conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids and alcohols.
Substitution: Halogenated fatty acids, esters, and other substituted derivatives.
Scientific Research Applications
11-TRANS-13-TRANS-15-CIS-OCTADECATRIENOIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of polyunsaturated fatty acids and their derivatives.
Biology: Investigated for its role in cellular signaling and membrane structure.
Industry: Utilized in the production of bio-based materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 11-TRANS-13-TRANS-15-CIS-OCTADECATRIENOIC ACID involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress responses . The compound’s unique structure allows it to integrate into cell membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Linoleic Acid: A polyunsaturated omega-6 fatty acid with two double bonds at positions 9 and 12.
Alpha-Linolenic Acid: An omega-3 fatty acid with three double bonds at positions 9, 12, and 15 in cis configurations.
Gamma-Linolenic Acid: An omega-6 fatty acid with three double bonds at positions 6, 9, and 12.
Uniqueness: 11-TRANS-13-TRANS-15-CIS-OCTADECATRIENOIC ACID is unique due to its specific double bond configuration (trans, trans, cis), which imparts distinct chemical and biological properties compared to other similar fatty acids .
Properties
Molecular Formula |
C18H30O2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(11E,13E,15Z)-octadeca-11,13,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-8H,2,9-17H2,1H3,(H,19,20)/b4-3-,6-5+,8-7+ |
InChI Key |
ZSXWVPXJLXTOQQ-ZRGCPWHVSA-N |
Isomeric SMILES |
CC/C=C\C=C\C=C\CCCCCCCCCC(=O)O |
SMILES |
CCC=CC=CC=CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCC=CC=CC=CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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